![molecular formula C21H15FN2O3S B2501214 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1351821-07-2](/img/structure/B2501214.png)
4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Description
This compound is a derivative of pyridine and thienopyridine . Pyridine derivatives have been studied for their biological and pharmacological activities . This particular compound is part of a new series of pyridine and thienopyridine derivatives that were designed, synthesized, and tested as antimicrobial agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The molecular structure of this compound was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the formation of a chalcone, followed by the formation of a pyridinethione, and finally the formation of the targeted thienopyridine derivatives .Future Directions
The future directions for this compound could involve further testing of its antimicrobial properties, as well as exploration of other potential biological activities. The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties could also be further discussed in future studies .
properties
IUPAC Name |
4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-6-8-15(9-7-14)23-20(26)17-18(25)19-16(10-11-28-19)24(21(17)27)12-13-4-2-1-3-5-13/h1-11,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRFDPWVDNPWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide |
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